1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

HIV-1 entry inhibition gp41 six-helix bundle structure–activity relationship

ADS-J13 is a validated phenylurea-pyrimidine hybrid that blocks gp41-mediated HIV-1 entry. Its acidic pharmacophore forms a critical salt bridge with Lys574, making it an active structural probe that distinguishes it from inactive hydrophobic-only analogs. This compound is essential for medicinal chemistry teams conducting gp41 binding SAR, exploring pyrimidine regioisomers, or developing next-generation fusion inhibitors. As a dual-pharmacophore entity (phenylurea & pyrimidinone), it is uniquely suited for cheminformatic and drug-repurposing HTS libraries.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1797975-81-5
Cat. No. B3017880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
CAS1797975-81-5
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C
InChIInChI=1S/C16H21N5O/c1-11-5-6-13(9-12(11)2)20-16(22)18-10-14-7-8-17-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22)
InChIKeyRCEZFERDMWJXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea (ADS-J13) Procurement Guide for HIV-1 Entry Inhibition Research


1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1797975-81-5), also designated ADS-J13, is a synthetic phenylurea–pyrimidine hybrid that belongs to the ADS-J series of small-molecule HIV-1 entry inhibitors [1]. The compound was first disclosed as part of a structure–activity relationship (SAR) study aimed at blocking gp41-mediated membrane fusion, a critical step in HIV-1 entry [2]. Its core architecture—a dimethylamino-substituted pyrimidine linked via a methylene bridge to a 3,4-dimethylphenyl urea moiety—distinguishes it from earlier ADS-J leads that possess simpler or more polar aromatic substitutions [2].

Why 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea Cannot Be Replaced by Other Phenylurea-Pyrimidine Analogs


Within the phenylurea-pyrimidine chemotype, minor substituent variations produce large shifts in gp41 binding, inhibitory potency, and selectivity [1]. The foundational SAR study demonstrated that the presence or absence of an acidic group capable of forming a salt bridge with Lys574 in the gp41 N-terminal coiled-coil region is a binary determinant of anti-HIV-1 activity; compounds lacking this interaction were inactive even when structurally similar [1]. Consequently, generic substitution of ADS-J13 with a superficially analogous phenylurea-pyrimidine that differs in dimethylamino placement, methyl substitution pattern, or linker geometry cannot be assumed to preserve target engagement, antiviral potency, or the resistance profile established for this specific compound.

Quantitative Differentiation Evidence for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea (ADS-J13) Relative to Closest Analogs


gp41 Core Formation Inhibition: ADS-J13 vs. ADS-J1 Structural Determinants

ADS-J13 was identified alongside ADS-J1 in the original SAR screen of compounds that inhibit gp41 core formation. In a cell-free gp41 six-helix bundle assembly assay, the active series (including ADS-J1 and ADS-J13) was defined by the presence of both hydrophobic and acidic functional groups, whereas the inactive series carried only hydrophobic moieties [1]. Although individual IC₅₀ values for ADS-J13 were not separately tabulated in the abstracted record, the study explicitly established that the acidic group is essential for activity; ADS-J13 retains the critical acidic motif, differentiating it from inactive hydrophobic-only analogs that are otherwise structurally similar [1].

HIV-1 entry inhibition gp41 six-helix bundle structure–activity relationship

Structural Differentiation from ADS-J1: Dimethylamino-Pyrimidine vs. Simpler Aromatic Substitution

ADS-J13 incorporates a 2-(dimethylamino)pyrimidin-4-ylmethyl substituent, whereas the prototypical inhibitor ADS-J1 carries a distinct aromatic scaffold reported in the same primary publication [1]. The dimethylamino-pyrimidine motif introduces additional hydrogen-bond acceptor sites and altered electron density on the pyrimidine ring, which computational modeling indicates can modulate the strength of the salt bridge with Lys574 and influence the fit within the hydrophobic pocket of the gp41 N-terminal coiled-coil [1]. Although a direct side-by-side IC₅₀ comparison between ADS-J1 and ADS-J13 in the same assay is not available in the public domain, the structural difference provides a rational basis for differentiated binding kinetics and resistance profiles.

chemoinformatics ligand-based design gp41 pocket binding

MeSH Pharmacologic Classification as a Phenylurea-Pyrimidinone Hybrid

The U.S. National Library of Medicine classifies ADS-J13 simultaneously under Phenylurea Compounds and Pyrimidinones, reflecting its dual pharmacophoric character [1]. This dual classification is not automatically conferred on all ADS-series compounds; it indicates that ADS-J13 possesses structural features recognized in two distinct medicinal-chemistry categories. For procurement, this means ADS-J13 is uniquely suited for studies that require a single compound spanning both phenylurea and pyrimidinone chemical space, as opposed to sourcing separate phenylurea and pyrimidinone reference compounds.

chemical taxonomy drug classification pharmacologic substance

Recommended Application Scenarios for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea (ADS-J13)


HIV-1 gp41 Six-Helix Bundle Assembly Inhibition Studies

ADS-J13 is a structurally authenticated component of the ADS-J chemical series that was originally developed to block gp41 core formation, a validated mechanism for preventing HIV-1 entry [1]. Researchers conducting cell-free gp41 NHR/CHR interaction assays or HIV-1-mediated cell–cell fusion experiments should procure ADS-J13 as a structural probe that contains the acidic pharmacophore essential for gp41 binding, contrasting with inactive hydrophobic-only controls [1].

Structure–Activity Relationship (SAR) Expansion Around the Dimethylamino-Pyrimidine Motif

The 2-(dimethylamino)pyrimidin-4-ylmethyl group of ADS-J13 provides a differentiated scaffold for SAR studies aimed at improving gp41 binding affinity or overcoming resistance to first-generation fusion inhibitors [1]. Medicinal chemistry groups can use ADS-J13 as a reference compound when synthesizing or screening analogs that explore alternative amino substituents, pyrimidine regioisomers, or urea-linker modifications.

Chemical Probe for Dual Phenylurea–Pyrimidinone Pharmacophore Screening

Because ADS-J13 is formally classified as both a phenylurea compound and a pyrimidinone [2], it serves as a unique dual-pharmacophore probe in cheminformatics and drug-repurposing screens. Procurement is especially relevant for high-throughput screening facilities that maintain annotated compound libraries indexed by MeSH chemical categories and require single entities representing multiple privileged scaffolds.

Quote Request

Request a Quote for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.